7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one is a chemical compound known for its unique structure and properties It features a quinolinone core with a trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-chromen-2-one
- 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-Hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness: The uniqueness of 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one lies in its specific structural features, such as the quinolinone core and the trifluoromethyl group. These confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C16H12F3NO2 |
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Molecular Weight |
307.27 g/mol |
IUPAC Name |
7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(22)20-14-7-11(21)4-5-12(13)14/h1-7,13,21H,8H2,(H,20,22) |
InChI Key |
XSWHIGUGLJQECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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